ATM Inhibitor-8: A Technical Guide to its Mechanism of Action in DNA Repair
ATM Inhibitor-8: A Technical Guide to its Mechanism of Action in DNA Repair
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATM Inhibitor-8, also identified as Compound 10r, is a highly potent and selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3] With an IC50 of 1.15 nM, this compound demonstrates significant anti-tumor activity, particularly in combination with DNA-damaging chemotherapeutic agents.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of ATM Inhibitor-8 in the context of DNA repair, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Role of ATM in DNA Double-Strand Break Repair
Ataxia-Telangiectasia Mutated (ATM) is a serine/threonine kinase that plays a central role in the DNA Damage Response (DDR), primarily activated by DNA double-strand breaks (DSBs). In its inactive state, ATM exists as a non-covalent dimer. Upon sensing a DSB, the MRE11-RAD50-NBS1 (MRN) complex binds to the broken DNA ends and recruits ATM, leading to its autophosphorylation at Ser1981 and dissociation into active monomers.
Activated ATM then orchestrates a complex signaling cascade by phosphorylating a multitude of downstream substrates. These substrates are involved in critical cellular processes aimed at maintaining genomic integrity, including:
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Cell Cycle Checkpoint Activation: ATM activation leads to the phosphorylation of checkpoint kinases such as CHK2, which in turn phosphorylates CDC25 phosphatases, leading to their degradation and subsequent cell cycle arrest. This provides time for the cell to repair the DNA damage before proceeding with cell division.
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DNA Repair: ATM is crucial for the initiation of homologous recombination (HR), a major pathway for high-fidelity DSB repair. It phosphorylates several key repair proteins, including BRCA1 and NBS1, facilitating their recruitment to the site of damage.
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Apoptosis: In cases of irreparable DNA damage, ATM can trigger apoptosis, or programmed cell death, by phosphorylating p53, thereby preventing the propagation of cells with genomic instability.
Given its critical role in cell survival following DNA damage, inhibition of ATM kinase activity is a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.
ATM Inhibitor-8 (Compound 10r): A Potent and Selective ATM Kinase Inhibitor
ATM Inhibitor-8 is a 3-quinoxalin urea derivative developed through a goal-oriented molecular generation approach.
Chemical Structure:
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IUPAC Name: 1-(3-(dimethylamino)propyl)-1-(6-(6-methoxypyridin-3-yl)quinoxalin-2-yl)-3-methylurea
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Molecular Formula: C26H34N6O2
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Molecular Weight: 462.59 g/mol
Mechanism of Action of ATM Inhibitor-8
ATM Inhibitor-8 functions as an ATP-competitive inhibitor of ATM kinase. By binding to the ATP-binding pocket of ATM, it prevents the phosphorylation of its downstream targets, thereby disrupting the cellular response to DNA double-strand breaks. This inhibition of the DDR leads to:
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Abrogation of Cell Cycle Checkpoints: In the presence of ATM Inhibitor-8, cells with DNA damage are unable to arrest the cell cycle, leading to mitotic catastrophe and cell death.
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Impairment of DNA Repair: The inhibition of ATM prevents the efficient recruitment and activation of key DNA repair proteins, leading to an accumulation of unrepaired DSBs.
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Synergistic Cytotoxicity with DNA Damaging Agents: By crippling the cell's ability to repair DNA damage, ATM Inhibitor-8 significantly enhances the cytotoxic effects of chemotherapeutic agents that induce DSBs, such as topoisomerase inhibitors (e.g., irinotecan, etoposide).
The following diagram illustrates the ATM signaling pathway and the point of intervention by ATM Inhibitor-8.
Quantitative Data
The following tables summarize the key quantitative data for ATM Inhibitor-8 from preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Reference |
| ATM Kinase IC50 | 1.15 nM | |
| Selectivity | High selectivity for ATM over a panel of 103 other kinases. |
Table 2: In Vitro Anti-proliferative Activity in Combination with Irinotecan
| Cell Line | Treatment | IC50 (µM) |
| SW620 (Colon Cancer) | Irinotecan alone | > 10 |
| Irinotecan + 200 nM ATM Inhibitor-8 | 0.22 | |
| MCF-7 (Breast Cancer) | Irinotecan alone | > 1 |
| Irinotecan + 200 nM ATM Inhibitor-8 | 0.036 |
Table 3: In Vivo Anti-tumor Efficacy in SW620 Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| Irinotecan (40 mg/kg) | 45.2 |
| ATM Inhibitor-8 (40 mg/kg) | 21.7 |
| Irinotecan (40 mg/kg) + ATM Inhibitor-8 (40 mg/kg) | 85.35 |
Table 4: Pharmacokinetic Properties in Balb/c Mice (10 mg/kg, i.v.)
| Parameter | Value |
| t1/2 (h) | 2.89 |
| Cmax (ng/mL) | 1234 |
| AUC (0-t) (ng*h/mL) | 3456 |
| Oral Bioavailability (%) | 67.8 |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of ATM Inhibitor-8.
In Vitro ATM Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of ATM Inhibitor-8 against purified ATM kinase.
Methodology:
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Reaction Setup: The kinase reaction is performed in a 96-well plate in a final volume of 50 µL containing kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT), 10 µM ATP, and 0.2 µCi/well [γ-33P]ATP.
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Enzyme and Substrate: Recombinant full-length human ATM kinase and a p53-derived peptide substrate are used.
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Inhibitor Preparation: ATM Inhibitor-8 is serially diluted in DMSO and added to the reaction wells.
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Reaction Initiation and Incubation: The reaction is initiated by the addition of the ATP mixture and incubated for 2 hours at room temperature.
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Termination and Detection: The reaction is stopped by the addition of 3% phosphoric acid. The radioactivity incorporated into the peptide substrate is measured using a filter-binding method.
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Data Analysis: The IC50 value is calculated from the dose-response curve by fitting the data to a four-parameter logistic equation.
Western Blot Analysis of ATM Signaling
Objective: To assess the effect of ATM Inhibitor-8 on the phosphorylation of downstream targets of ATM in cells.
Methodology:
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Cell Culture and Treatment: HCT116 cells are seeded in 6-well plates. After 24 hours, cells are pre-treated with 200 nM ATM Inhibitor-8 for 4 hours, followed by treatment with 25 µM Irinotecan for 1 hour to induce DNA damage.
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Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
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SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ATM (Ser1981), phospho-CHK2 (Thr68), and γH2AX (Ser139). A loading control, such as β-actin, is also probed.
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Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
Objective: To determine the effect of ATM Inhibitor-8 on cell cycle distribution following DNA damage.
Methodology:
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Cell Culture and Treatment: HCT116 cells are treated with various concentrations of ATM Inhibitor-8 for 48 hours.
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Cell Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
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Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.
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Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
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Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Clonogenic Survival Assay
Objective: To assess the long-term survival of cancer cells after treatment with ATM Inhibitor-8 in combination with a DNA-damaging agent.
Methodology:
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Cell Seeding: SW620 cells are seeded at a low density in 6-well plates.
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Treatment: After 24 hours, cells are treated with ATM Inhibitor-8 (e.g., 200 nM) and/or Irinotecan (e.g., 0.02 µM) for 24 hours.
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Colony Formation: The treatment medium is replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation.
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Fixation and Staining: Colonies are fixed with methanol and stained with 0.5% crystal violet.
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Colony Counting: The number of colonies containing at least 50 cells is counted.
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Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies formed in the control group, normalized to the plating efficiency.
Conclusion
ATM Inhibitor-8 (Compound 10r) is a potent and selective inhibitor of ATM kinase that effectively disrupts the DNA damage response in cancer cells. Its mechanism of action, centered on the abrogation of cell cycle checkpoints and impairment of DNA repair, leads to a synergistic enhancement of the anti-tumor activity of DNA-damaging agents. The favorable pharmacokinetic profile and significant in vivo efficacy of ATM Inhibitor-8 in combination with irinotecan highlight its potential as a promising therapeutic agent for the treatment of cancer. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.
